molecular formula C13H9ClN2OS2 B2986531 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol CAS No. 339105-65-6

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2986531
CAS No.: 339105-65-6
M. Wt: 308.8
InChI Key: GJPCWHPIEKIIRL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)7-19-13-15-10-5-6-18-11(10)12(17)16-13/h1-6H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPCWHPIEKIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name: 2-[[(4-Chlorophenyl)methyl]sulfanyl]thieno[3,2-d]pyrimidin-4-ol
  • CAS Number : 339105-65-6
  • Molecular Formula : C₁₃H₉ClN₂OS₂
  • Molecular Weight : 308.81 g/mol
  • Physical Properties :
    • Density: 1.53 ± 0.1 g/cm³ (predicted)
    • Boiling Point: 489.7 ± 55.0 °C (predicted)
    • pKa: -1.67 ± 0.20 (predicted)

This compound features a thieno[3,2-d]pyrimidin-4-ol core substituted with a 4-chlorobenzylsulfanyl group. Its synthesis typically involves nucleophilic substitution reactions, as seen in related thienopyrimidine derivatives .

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound (339105-65-6) C₁₃H₉ClN₂OS₂ 308.81 4-Chlorobenzylsulfanyl N/A N/A
2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (339105-63-4) C₉H₁₀N₂OS₂ 226.32 Isopropylsulfanyl N/A N/A (Purity: ≥97%)
Compound 6d C₃₄H₂₅ClN₆O₅S₂ 677.18 4-Chlorophenylhydrazone, methoxyphenyl 228–230 72
Compound 9a C₁₈H₁₈N₂OS₂ 342.47 Spirocyclic cycloalkane, epoxy ring N/A 78
2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (478067-39-9) C₁₃H₁₀N₂OS₂ 274.36 Benzylsulfanyl (non-chlorinated) N/A N/A

Key Observations :

Substituent Effects: The chlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to non-chlorinated analogs like 2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol (274.36 g/mol) . Isopropylsulfanyl (226.32 g/mol) reduces steric hindrance, making it a high-purity intermediate for further functionalization .

The cyclopenta-fused derivative (C₂₂H₁₆Cl₂N₂OS₂, 459.40 g/mol) has two chlorine atoms, which may amplify electron-withdrawing effects and alter binding kinetics .

Synthesis and Applications :

  • The target compound’s synthesis (similar to 8a/b and 9a/b) involves nucleophilic substitution, yielding 69–78% for spirocyclic analogs .
  • Pyrazole-containing derivatives (e.g., 6b-d) show moderate yields (70–72%) and are explored for biological activity due to their hydrogen-bonding capabilities .

Pharmacokinetic Implications
  • Lipophilicity: The target compound’s predicted logP (from pKa and structure) is higher than non-chlorinated analogs, favoring membrane penetration but possibly reducing aqueous solubility.
  • Metabolic Stability : Bulkier derivatives (e.g., 6d, 459.40 g/mol) may exhibit slower metabolic clearance due to increased molecular complexity .

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol (CAS Number: 339105-65-6) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C13H9ClN2OS2C_{13}H_9ClN_2OS_2 with a molecular weight of 308.8 g/mol. Its structure features a thienopyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing related compounds, it was found that thienopyrimidinone derivatives demonstrated robust antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The presence of a sulfanyl group in the structure is thought to enhance this activity.

Anticancer Potential

The compound's structural similarity to other pyrimidine derivatives suggests potential anticancer activity. Research on pyridothienopyrimidinone derivatives has shown significant cytotoxic effects against various cancer cell lines, with some compounds displaying IC50 values in the nanomolar range . The mechanism often involves inhibition of specific kinases that are overexpressed in cancer cells.

Enzyme Inhibition

Studies have highlighted the inhibitory effects of thienopyrimidine derivatives on various enzymes linked to cancer progression, including Pim kinases. These enzymes are implicated in cell survival and proliferation in malignancies. Compounds similar to this compound have been shown to bind effectively to the active sites of these kinases, thereby blocking their activity .

Case Studies

  • Antimicrobial Efficacy :
    A series of thienopyrimidine derivatives were tested for their minimum inhibitory concentrations (MICs) against multiple bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values as low as 0.5 µg/mL against S. aureus .
  • Cytotoxicity Against Cancer Cell Lines :
    In vitro studies revealed that certain thienopyrimidine analogs led to significant reductions in cell viability in breast (MCF-7) and lung (H460) cancer cell lines, with IC50 values ranging from 5 µM to 15 µM . These findings suggest that modifications at the benzyl position can enhance cytotoxicity.

Data Summary

Property Value
CAS Number339105-65-6
Molecular FormulaC₁₃H₉ClN₂OS₂
Molecular Weight308.8 g/mol
Antibacterial MIC (S. aureus)≤ 0.5 µg/mL
IC50 (MCF-7 Cell Line)5 - 15 µM
Enzyme TargetPim Kinases

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